molecular formula C12H11N3O B13872511 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile

1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile

Cat. No.: B13872511
M. Wt: 213.23 g/mol
InChI Key: BRSNNQDEWWBPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethylbenzonitrile with hydrazine hydrate, followed by acetylation. The reaction conditions often involve the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological effects .

Comparison with Similar Compounds

    1H-Indazole: A parent compound with a simpler structure.

    2H-Indazole: Another isomer with different reactivity.

    Indole Derivatives: Compounds with a similar indole ring but different substituents.

Uniqueness: 1-Acetyl-6-ethyl-1H-indazole-5-carbonitrile stands out due to its specific substituents, which confer unique chemical and biological properties. Its acetyl and ethyl groups enhance its reactivity and potential for diverse applications compared to other indazole derivatives .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-acetyl-6-ethylindazole-5-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-3-9-5-12-11(4-10(9)6-13)7-14-15(12)8(2)16/h4-5,7H,3H2,1-2H3

InChI Key

BRSNNQDEWWBPJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C=NN(C2=C1)C(=O)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.